H-Phe-Leu-NH2.HBr

Peptide Stability Protease Resistance C-Terminal Amide

Researchers requiring a validated, unprotected dipeptide scaffold for protease inhibitor development often face supply inconsistency and ambiguous salt-form specifications. H-Phe-Leu-NH2.HBr resolves this by providing the exact hydrobromide salt of the Phe-Leu carboxamide core. - Serves as the direct reference core for cathepsin L inhibitors; the Z-protected derivative has a validated Ki of 0.014. - C-terminal carboxamide ensures resistance to carboxypeptidase A degradation, critical for exopeptidase stability studies. - Enables systematic N-terminal modification for α-chymotrypsin coupling and PfLAP inhibitor SAR.

Molecular Formula C15H24BrN3O2
Molecular Weight 358.27 g/mol
CAS No. 108321-16-0
Cat. No. B034166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Leu-NH2.HBr
CAS108321-16-0
Molecular FormulaC15H24BrN3O2
Molecular Weight358.27 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br
InChIInChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H
InChIKeySBFSMRHQAGKROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe-Leu-NH2.HBr Overview


H-Phe-Leu-NH2.HBr is a synthetic dipeptide derivative composed of phenylalanine (Phe) and leucine (Leu) linked by a standard peptide bond, featuring a C-terminal carboxamide and a hydrobromide counterion . It is structurally classified as an aminoacyl-peptide amide with the molecular formula C₁₅H₂₄BrN₃O₂ . This compound functions in protease substrate panels, dipeptide pharmacophore evaluation, and peptide stability studies .

H-Phe-Leu-NH2.HBr Substitution Limitations


In-class compounds within the Phe-Leu dipeptide class differ fundamentally in N-terminal protection status, C-terminal functionality, and salt form, each of which alters enzymatic recognition, solubility, and stability [1]. The C-terminal carboxamide in H-Phe-Leu-NH2.HBr reduces susceptibility to carboxypeptidase degradation compared to free carboxylate forms [2], while the hydrobromide salt confers distinct aqueous solubility relative to hydrochloride analogs [3]. Substitution with the reverse-sequence dipeptide H-Leu-Phe-NH2 produces a different stereochemical presentation at the active site [4]. These differences directly impact kinetic parameters and biological readouts, making interchangeable use scientifically invalid without experimental validation.

H-Phe-Leu-NH2.HBr Evidence Guide


C-Terminal Amidation and Carboxypeptidase Resistance

Compounds bearing the Phe-Leu-NH₂ C-terminal amide motif demonstrate complete stability in purified Carboxypeptidase A solution, whereas related free carboxylate or prodrug forms undergo detectable degradation [1]. In plasma, the N-terminal protecting group determines the degradation half-life: the unprotected H-Phe-Leu-NH₂ core (when embedded in a longer peptide) exhibits half-lives in plasma ranging from 2.9 min to 2.6 h depending on N-terminal modifications [1].

Peptide Stability Protease Resistance C-Terminal Amide

N-Terminal Protection in α-Chymotrypsin Synthesis

In α-chymotrypsin-catalyzed synthesis of X-Phe-Leu-NH₂ derivatives, the N-α protecting group significantly influences reaction kinetics [1]. Eight different protecting groups (For, Ac, Boc, Fmoc, Mal, Pheac, Aloc, Z) were evaluated in acetonitrile or ethyl acetate media [1]. Groups such as Ac, For, Boc, Z, Mal, Pheac, and Aloc consistently yielded 92–99% peptide formation [1]. High global reaction rate parameters (k′) were obtained with less hydrophobic groups (Ac, For, Mal) having ovality values near 1 and higher dipole moments [1]. The partition parameter p (hydrolysis/aminolysis ratio) also correlates with protecting group dipole moment [1].

Enzymatic Peptide Synthesis α-Chymotrypsin Protecting Group Selection

Cathepsin L Inhibition by Z-Phe-Leu-NH₂

The Z-protected derivative benzyloxycarbonyl-Phe-Leu-NH₂ exhibits inhibitory activity against cathepsin L with a Ki value of 0.014 under standard assay conditions (100 mM phosphate buffer, pH 6.0, 2 mM EDTA) [1]. This compound has been investigated as a cathepsin L inhibitor in the context of developing selective irreversible inhibitors [1].

Cathepsin L Inhibition Cysteine Protease Ki Value

Reverse-Sequence Analog Physicochemical Profile

The reverse-sequence dipeptide H-Leu-Phe-NH2.HCl (CAS 74214-38-3) differs in both stereochemical presentation and salt form [1]. Its hydrochloride salt yields LogP = 3.166 and PSA = 98.2 Ų [1]. In contrast, H-Phe-Leu-NH2.HBr (hydrobromide salt) has reported LogP = 3.322 and PSA = 98.21 Ų . The sequence inversion alters which hydrophobic side chain (Phe vs. Leu) occupies the N-terminal position, affecting enzyme active site recognition and binding orientation [2].

Salt Form Comparison Solubility LogP

Phe-Leu Pharmacophore for PfLAP Inhibition

The Phe-Leu dipeptide motif is recognized as a privileged pharmacophore for leucyl aminopeptidase inhibition [1]. Bestatin, a natural analog of Phe-Leu, inhibits Plasmodium falciparum M17 leucine aminopeptidase (PfLAP) [1]. Phosphinate dipeptide analogs containing hPheP[CH₂]Phe (compound 4) and hPheP[CH₂]Tyr (compound 5) demonstrated Ki values better than bestatin and inhibited P. falciparum growth in vitro with IC₅₀ values of 20–40 μM and 12–23 μM, respectively [1]. Compound 4 reduced parasite burden by 92% in vivo in a Plasmodium chabaudi chabaudi model [1].

Antimalarial Drug Discovery Aminopeptidase Inhibition Pharmacophore

H-Phe-Leu-NH2.HBr Applications


Cathepsin L Inhibitor Screening and SAR

This compound is suitable as a reference inhibitor or substrate in cathepsin L assays. The Z-protected derivative Z-Phe-Leu-NH₂ has a validated Ki of 0.014 against cathepsin L under defined buffer conditions (100 mM phosphate, pH 6.0, 2 mM EDTA) [1]. H-Phe-Leu-NH2.HBr can serve as the unprotected core for SAR studies exploring N-terminal modifications to optimize cathepsin L inhibition.

Enzymatic Synthesis & Protecting Group Optimization

This dipeptide scaffold supports α-chymotrypsin-catalyzed coupling studies where protecting group identity influences reaction kinetics. The X-Phe-Leu-NH₂ framework enables systematic evaluation of protecting group effects on k′ values and p parameters (hydrolysis/aminolysis ratio) [2]. Ac, For, and Mal protecting groups yield the highest k′ values due to lower hydrophobicity and higher dipole moments [2].

Antimalarial PfLAP Pharmacophore Validation

This compound serves as a core pharmacophore reference in Plasmodium falciparum M17 leucine aminopeptidase (PfLAP) inhibitor development. Bestatin, a natural Phe-Leu analog, is the benchmark inhibitor for PfLAP, and phosphinate dipeptide analogs containing Phe-Leu-like moieties achieve Ki values surpassing bestatin and IC₅₀ values of 12–40 μM against chloroquine-resistant P. falciparum [3]. H-Phe-Leu-NH2.HBr provides the unmodified dipeptide core for comparative SAR and analog design.

Peptide Stability and Metabolic Studies

The C-terminal amide in H-Phe-Leu-NH2.HBr confers resistance to carboxypeptidase A degradation, as demonstrated in comparative stability studies with related Phe-Leu-containing peptides [4]. This compound is appropriate for experiments designed to assess exopeptidase contributions to peptide degradation, particularly when comparing free acid vs. amide forms or evaluating N-terminal protection strategies.

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